molecular formula C20H18N2O2 B402507 N-(4-anilinophenyl)-2-methoxybenzamide CAS No. 409356-41-8

N-(4-anilinophenyl)-2-methoxybenzamide

Cat. No.: B402507
CAS No.: 409356-41-8
M. Wt: 318.4g/mol
InChI Key: GRLAWUWNQXWQMJ-UHFFFAOYSA-N
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Description

N-(4-Anilinophenyl)-2-methoxybenzamide is a benzamide derivative featuring a 2-methoxy-substituted benzene ring and a 4-anilinophenyl group attached to the amide nitrogen. This structure positions it within a class of compounds studied for diverse applications, including protein-protein interaction inhibition, enzyme modulation, and radiopharmaceutical development.

Properties

CAS No.

409356-41-8

Molecular Formula

C20H18N2O2

Molecular Weight

318.4g/mol

IUPAC Name

N-(4-anilinophenyl)-2-methoxybenzamide

InChI

InChI=1S/C20H18N2O2/c1-24-19-10-6-5-9-18(19)20(23)22-17-13-11-16(12-14-17)21-15-7-3-2-4-8-15/h2-14,21H,1H3,(H,22,23)

InChI Key

GRLAWUWNQXWQMJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3

solubility

0.3 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-Methoxybenzamide (Compound 2)
  • Structure : Replaces the aniline group with a benzimidazole-substituted phenyl ring .
  • Synthesis : Prepared via coupling of 4-(1H-benzo[d]imidazol-2-yl)aniline with 2-methoxybenzoyl chloride in THF, yielding 35% after 12 hours at 65°C .
  • Applications : Investigated as a FERM domain inhibitor for MSN and CD44 interactions .
N-(1H-4-Indazolyl)-2-Methoxybenzamide (4a)
  • Structure : Substitutes the aniline group with an indazole ring .
  • Physicochemical Properties :

    Property Value
    Yield 35%
    Melting Point 200.3–204.1°C
    NMR/IR Data Confirmed aromatic and amide bonds
  • Applications: Noted for heterocyclic diversity but lacks direct biological data in the evidence.
N-(2,3-Dihydro-1H-inden-2-yl)-2-Methoxybenzamide
  • Structure : Features an indane group instead of aniline .
  • Biological Activity : Inhibits PCSK9 expression, a target for atherosclerosis therapy .
  • Key Differences : The hydrophobic indane group may enhance membrane permeability compared to aromatic amines.

Radiopharmaceutical Analogs

[18F]Desmethoxyfallypride ([18F]DMFP)
  • Structure : (S)-N-((1-allyl-2-pyrrolidinyl)methyl)-5-(3-[18F]fluoropropyl)-2-methoxybenzamide .
  • Applications : Dopamine D2/D3 receptor imaging agent .
  • Key Differences: Fluorine-18 labeling and pyrrolidinyl groups enable in vivo tracking, unlike the non-radiolabeled anilinophenyl analog.

Heterocyclic Derivatives

4-Methoxy-N-[4-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2-yl]benzamide
  • Structure : Incorporates a thiazole ring with p-tolyl and phenyl substituents .
  • Key Differences : The thiazole core may improve metabolic stability and binding specificity compared to simpler benzamides.
N-(4-Methoxyphenyl)-2-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Benzamide
  • Structure : Oxadiazole ring replaces the aniline group .
  • Applications: Potential kinase inhibition due to oxadiazole’s electron-withdrawing properties.
Thermal Stability
  • Melting points for benzamide analogs range from 185–220°C, indicating moderate thermal stability suitable for pharmaceutical formulation .

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